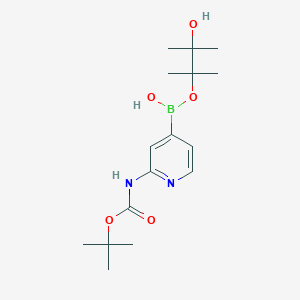![molecular formula C28H37N3O3 B13833014 4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bilastine-d6 is a deuterated form of bilastine, a second-generation H1-antihistamine. Bilastine is primarily used for the symptomatic treatment of allergic rhinitis and chronic urticaria. The deuterated form, Bilastine-d6, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of bilastine due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bilastine-d6 involves the incorporation of deuterium atoms into the bilastine molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the bilastine molecule are replaced with deuterium. This can be achieved using deuterated reagents and solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of Bilastine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated starting materials and catalysts to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
Bilastine-d6 undergoes various chemical reactions, including:
Oxidation: Bilastine-d6 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Bilastine-d6 into its reduced forms.
Substitution: Bilastine-d6 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bilastine oxides, while reduction can produce reduced bilastine derivatives.
科学的研究の応用
Bilastine-d6 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of bilastine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Evaluating potential drug-drug interactions.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
作用機序
Bilastine-d6, like bilastine, acts as a selective histamine H1 receptor antagonist. During an allergic response, mast cells release histamine, which binds to H1 receptors and causes symptoms such as itching, swelling, and redness. Bilastine-d6 binds to these receptors, preventing histamine from exerting its effects and thereby reducing allergic symptoms .
類似化合物との比較
Bilastine-d6 is compared with other second-generation H1-antihistamines such as cetirizine, fexofenadine, and desloratadine. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, efficacy, and safety. Bilastine-d6 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies and analytical applications .
Similar Compounds
- Cetirizine
- Fexofenadine
- Desloratadine
特性
分子式 |
C28H37N3O3 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
3,3,3-trideuterio-2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)/i2D3,3D3 |
InChIキー |
ACCMWZWAEFYUGZ-XERRXZQWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOCC)(C(=O)O)C([2H])([2H])[2H] |
正規SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)

![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)





![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)
